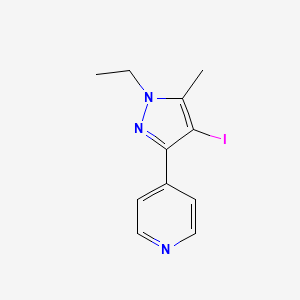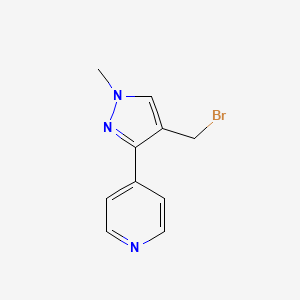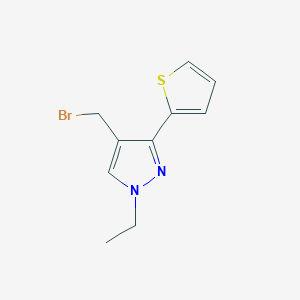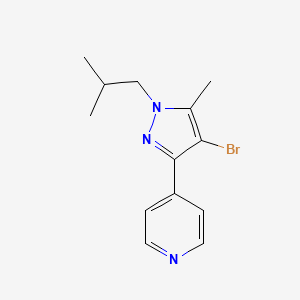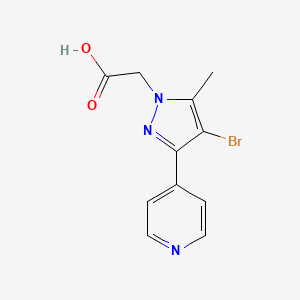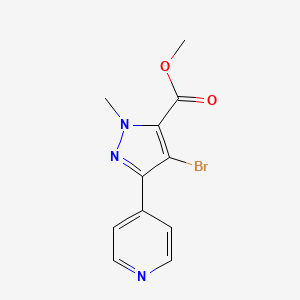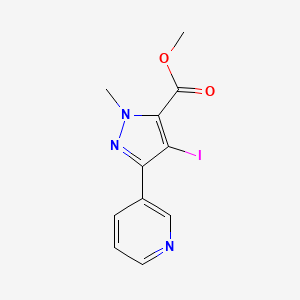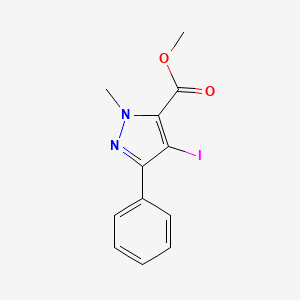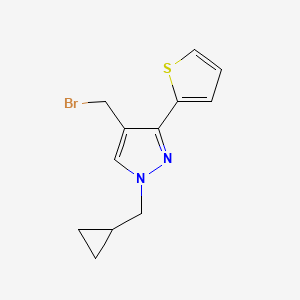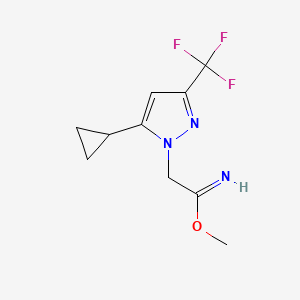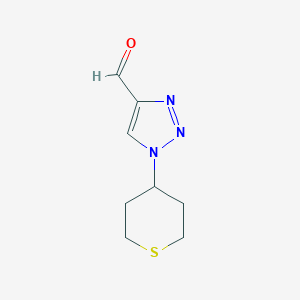
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that features a unique combination of a thiopyran ring and a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both sulfur and nitrogen heteroatoms in its structure provides it with unique chemical properties that can be exploited in various chemical reactions and applications.
Scientific Research Applications
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infections.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Target of Action
Similar compounds have shown significant anticonvulsant activity , suggesting that this compound may interact with targets involved in neuronal signaling.
Mode of Action
Based on the anticonvulsant activity of structurally similar compounds , it can be hypothesized that this compound may interact with neuronal receptors or ion channels, modulating their activity and thus exerting its effects.
Biochemical Pathways
Given the anticonvulsant activity of similar compounds , it is plausible that this compound may influence pathways related to neuronal excitability and signaling.
Result of Action
Based on the anticonvulsant activity of similar compounds , it can be inferred that this compound may reduce neuronal excitability, potentially leading to a decrease in seizure frequency or severity.
Preparation Methods
The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the thiopyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This is commonly done via a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Cycloaddition: The triazole ring can also participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles.
Comparison with Similar Compounds
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole: Lacks the aldehyde group, which may affect its reactivity and applications.
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-methanol:
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group, which can affect its solubility and reactivity.
Properties
IUPAC Name |
1-(thian-4-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQAVONPVWPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


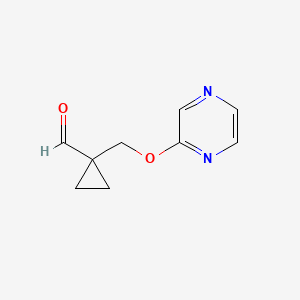
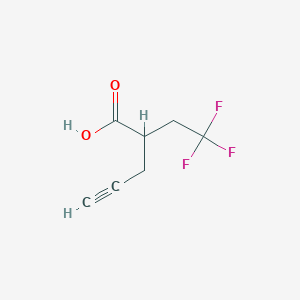
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481880.png)
